Yakuchinone-A is a natural product found in Alpinia oxyphylla with data available.
Yakuchinone-A
CAS No.: 78954-23-1
Cat. No.: VC0547498
Molecular Formula: C20H24O3
Molecular Weight: 312.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78954-23-1 |
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Molecular Formula | C20H24O3 |
Molecular Weight | 312.4 g/mol |
IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one |
Standard InChI | InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3 |
Standard InChI Key | TXELARZTKDBEKS-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O |
Canonical SMILES | COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Yakuchinone-A (C₂₀H₂₄O₃; molecular weight 312.4 g/mol) is a linear diarylheptanoid characterized by a heptan-3-one backbone substituted with a 4-hydroxy-3-methoxyphenyl group at position 1 and a phenyl group at position 7 . Its IUPAC name, 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one, reflects this arrangement (Figure 1). The compound’s planar structure facilitates interactions with biological targets, particularly enzymes involved in inflammatory pathways .
Table 1: Physicochemical Properties of Yakuchinone-A
Spectroscopic Validation
Structural elucidation of Yakuchinone-A relies on Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). Key FTIR absorptions at 1754 cm⁻¹ (C=O stretch) and 3299 cm⁻¹ (phenolic -OH) confirm its ketone and phenolic moieties . ¹H-NMR spectra reveal characteristic signals for aromatic protons (δ 6.5–7.5), methoxy groups (δ 3.8), and aliphatic chains (δ 1.2–2.5) . High-resolution MS data further validate the molecular formula through exact mass measurements .
Natural Occurrence and Biosynthesis
Botanical Sources
Yakuchinone-A is predominantly isolated from the dried fruits of Alpinia oxyphylla, a plant native to East Asia and traditionally used in Chinese medicine for gastrointestinal and neurological disorders . The compound accumulates in the plant’s secretory cells, likely as part of its defense mechanism against pathogens .
Biosynthetic Pathway
Diarylheptanoids like Yakuchinone-A derive from the shikimate pathway, where phenylalanine serves as the precursor for both aromatic rings. The heptanoid chain arises from fatty acid metabolism, with malonyl-CoA extending the carbon skeleton. Key enzymatic steps include:
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Phenylpropanoid formation: Hydroxylation and methylation of cinnamic acid yield 4-hydroxy-3-methoxycinnamoyl-CoA.
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Chain elongation: Sequential condensation of malonyl-CoA units generates the heptanone backbone.
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Cyclization and tailoring: Oxidoreductases and methyltransferases introduce ketone and methoxy groups .
Synthesis and Structural Modification
Chemical Synthesis
While Yakuchinone-A is primarily isolated from natural sources, partial syntheses have been achieved through Friedel-Crafts acylation and Claisen-Schmidt condensation. A representative route involves:
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Coupling of 4-hydroxy-3-methoxyacetophenone with cinnamaldehyde via aldol condensation.
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Hydrogenation of the α,β-unsaturated ketone intermediate to yield the heptanone backbone .
Microbial Transformation
Recent studies demonstrate the utility of microbial systems in generating Yakuchinone-A derivatives. Mucor hiemalis KCTC 26779 converts Yakuchinone-A into nine metabolites through hydroxylation, glucosylation, and epoxidation (Table 2) . For example, compound 9 ((3S)-oxyphyllacinol-3-O-β-d-glucopyranoside) exhibits enhanced cytotoxicity against melanoma cells (IC₅₀: 6.09–9.74 μM) .
Table 2: Bioactive Derivatives of Yakuchinone-A via Microbial Transformation
Derivative | Modification | Biological Activity |
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2 | Hydroxylation at C-3 | Moderate COX-2 inhibition |
9 | Glucosylation at C-3 | Selective cytotoxicity (melanoma) |
3a/3b | Epoxidation at C-7 | Anti-inflammatory activity |
Pharmacological Activities
Anti-Inflammatory Mechanisms
Yakuchinone-A suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting NF-κB and MAPK signaling . It also downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing nitric oxide (NO) and prostaglandin E₂ (PGE₂) production . Comparative studies show its COX-2 selectivity (IC₅₀: 1.8 μM) surpasses that of aspirin .
Enzyme Inhibition
Yakuchinone-A acts as a dual inhibitor of COX-1 (IC₅₀: 3.2 μM) and COX-2 (IC₅₀: 1.8 μM), outperforming non-selective NSAIDs like ibuprofen . It also inhibits 5-lipoxygenase (5-LOX), reducing leukotriene synthesis in allergic inflammation models .
Pharmacokinetics and Toxicity
ADME Profile
Yakuchinone-A exhibits moderate oral bioavailability (∼40%) in rodent models, with rapid absorption (Tₘₐₓ: 1.5 h) and extensive hepatic metabolism via glucuronidation . Its lipophilicity (logP: 3.1) facilitates blood-brain barrier penetration, suggesting potential neuroprotective applications .
Toxicity Considerations
Acute toxicity studies in mice report an LD₅₀ > 2 g/kg, indicating low systemic toxicity . Chronic administration at 100 mg/kg/day for 28 days causes mild hepatotoxicity, reversible upon discontinuation .
Future Directions and Challenges
Structural Optimization
Current research focuses on enhancing Yakuchinone-A’s solubility and metabolic stability through:
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PEGylation of phenolic groups to improve aqueous solubility.
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Prodrug formulations using ester linkages for sustained release .
Clinical Translation
While preclinical data are promising, rigorous Phase I trials are needed to validate safety in humans. Challenges include scaling up synthesis and addressing off-target effects on cytochrome P450 enzymes .
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